Sustained Glycemic Control vs. S 50131 and S 51434
GKA50 demonstrates sustained HbA1c lowering after 4-week oral treatment in db/db mice, contrasting with S 50131 and S 51434 which lost antidiabetic efficacy over the same period. Critically, GKA50 treatment was associated with a neutral effect on plasma free fatty acids (FFAs), whereas S 50131 and S 51434 caused significant increases in FFAs [1]. This differential lipid safety profile directly impacts compound selection for studies involving chronic metabolic endpoints.
| Evidence Dimension | Chronic glycemic efficacy (HbA1c change) and plasma FFA levels after 4-week treatment in db/db mice |
|---|---|
| Target Compound Data | Sustained HbA1c reduction; plasma FFAs remained neutral (no significant increase) |
| Comparator Or Baseline | S 50131 and S 51434: No HbA1c decrease after 4 weeks; increased plasma FFAs |
| Quantified Difference | Qualitative difference: sustained vs. lost glycemic efficacy; neutral vs. elevated FFAs |
| Conditions | 4-week oral treatment in db/db diabetic mouse model |
Why This Matters
For chronic efficacy studies or experiments assessing lipid metabolism safety endpoints, GKA50 provides a cleaner FFA-neutral profile that S 50131 and S 51434 do not offer.
- [1] Pepin É, Al-Mass A, Attané C, et al. S 50131 and S 51434, two novel small molecule glucokinase activators, lack chronic efficacy despite potent acute antihyperglycaemic activity in diabetic mice. Br J Pharmacol. 2013;169(5):999-1010. doi:10.1111/bph.12172 View Source
